

Technical Guide: 3-(Difluoromethoxy)-4-methylbenzaldehyde

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Compound of Interest

Compound Name: 3-(Difluoromethoxy)-4-methylbenzaldehyde

CAS No.: 2172596-46-0

Cat. No.: B2963528

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CAS Registry Number: 2172596-46-0 Formula:

Molecular Weight: 186.16 g/mol [1]

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, **3-(Difluoromethoxy)-4-methylbenzaldehyde** represents a specialized fluorinated building block designed to address specific pharmacokinetic challenges. Unlike the ubiquitous trifluoromethoxy (

) group, the difluoromethoxy (

) moiety offers a unique "Goldilocks" zone of physicochemical properties: it functions as a lipophilic hydrogen bond donor while simultaneously blocking metabolic oxidation at the aromatic ring.[1]

This guide details the synthesis, characterization, and application of this intermediate, providing researchers with a robust roadmap for integrating the

motif into drug discovery pipelines.

The "Difluoro" Advantage in Drug Design

The strategic selection of the 3-(difluoromethoxy) substituent is rarely accidental.[1] It is typically employed to:

- **Modulate Lipophilicity:** The CF_2 group increases the lipophilicity relative to a methoxy group (OCH_3) but remains less lipophilic than a C_2 alkyl group, preventing excessive protein binding.[1]
- **Enhance Metabolic Stability:** By capping the phenolic oxygen with a difluoromethyl group, the molecule becomes resistant to O-dealkylation by Cytochrome P450 enzymes, a common clearance pathway for anisole derivatives.[1]
- **Act as a Bioisostere:** The terminal proton in the CF_2CH_3 group is sufficiently acidic to act as a weak hydrogen bond donor, mimicking a hydroxyl group in receptor binding pockets without the associated rapid glucuronidation liability.[1]

Part 2: Chemical Identity & Properties[2][3][4][5]

Property	Specification
CAS Number	2172596-46-0
IUPAC Name	3-(Difluoromethoxy)-4-methylbenzaldehyde
SMILES	<chem>Cc1ccc(C=O)cc1OC(F)F</chem>
Appearance	Colorless to pale yellow oil or low-melting solid
Boiling Point	~240–250 °C (Predicted @ 760 mmHg)
Solubility	Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Spectral Feature	NMR: Triplet at ppm (Hz)

Part 3: Synthetic Methodology

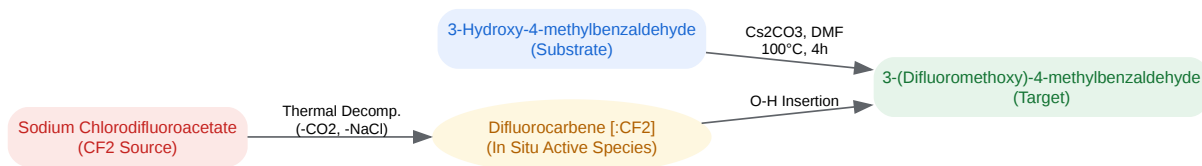
Core Directive: The "Safe-Source" Protocol

While industrial synthesis often utilizes chlorodifluoromethane gas (Freon-22), this method poses environmental and safety hazards in a standard research laboratory.^[1] The protocol below utilizes Sodium Chlorodifluoroacetate, a solid reagent that generates the reactive difluorocarbene species in situ under controlled conditions.^[1] This method is self-validating through the evolution of

, providing a visual cue for reaction progress.^[1]

Reaction Scheme

The synthesis proceeds via the alkylation of 3-hydroxy-4-methylbenzaldehyde (CAS 57266-69-0).^[1]



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Figure 1: Mechanistic pathway for the difluoromethylation of the phenolic substrate.

Step-by-Step Protocol

- Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1]
- Reagent Loading:
 - 3-Hydroxy-4-methylbenzaldehyde (1.0 eq, 10 mmol, 1.36 g)[1]
 - Sodium chlorodifluoroacetate (2.5 eq, 25 mmol, 3.81 g)[1]
 - Cesium Carbonate (
) (1.5 eq, 15 mmol, 4.88 g) - Note:
can be used but
often improves yields due to the "cesium effect" enhancing solubility.
- Solvent: Add anhydrous DMF (N,N-Dimethylformamide) (20 mL) and water (2 mL). Crucial: The small amount of water aids in the solubility of the carboxylate salt.
- Reaction: Heat the mixture to 100 °C for 4–6 hours.
 - Checkpoint: Vigorous bubbling indicates the decarboxylation of the reagent and generation of difluorocarbene.[1]
- Workup:

- Cool to room temperature.[1][2]
 - Pour into ice-water (100 mL) and extract with Ethyl Acetate (mL).
 - Wash combined organics with brine (mL) to remove DMF.[1]
 - Dry over and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).

Part 4: Quality Control & Validation

Trustworthiness in synthesis relies on rigorous characterization.[1] The following analytical signatures confirm the successful introduction of the

group.

NMR Spectroscopy

The diagnostic signal is the proton on the difluoromethyl group.[1]

- Chemical Shift: ppm.[1]
- Multiplicity: Triplet ().[1]
- Coupling Constant: Hz.[1]
- Interpretation: If this triplet is absent, the reaction failed.[1] If it appears as a singlet, you likely have the methoxy analog or an impurity.[1]

NMR Spectroscopy

- Signal: Doublet at

ppm.[1]

- Coupling: Matches the proton coupling (

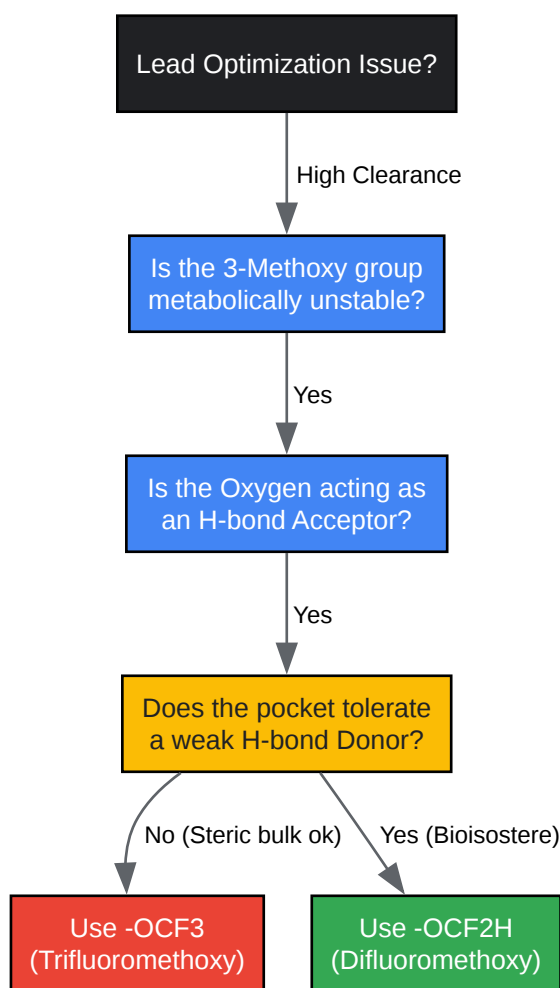
Hz).[1]

Part 5: Medicinal Chemistry Applications[3][4]

The **3-(difluoromethoxy)-4-methylbenzaldehyde** scaffold is a bioisosteric replacement tool. [1] It is particularly relevant when optimizing lead compounds that suffer from rapid metabolic clearance at the 3-position of a phenyl ring.[1]

Decision Logic for Incorporation

Use the following logic tree to determine if this intermediate is appropriate for your campaign:



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Figure 2: Strategic decision tree for selecting difluoromethoxy over trifluoromethoxy.

Case Study Analogs

This intermediate is structurally homologous to precursors used in the synthesis of Roflumilast (Daliresp), a PDE4 inhibitor.[1] In Roflumilast, a difluoromethoxy group at the 4-position prevents metabolic deactivation.[1] By placing this group at the 3-position in your target (derived from this aldehyde), you can explore unique Structure-Activity Relationships (SAR) in kinase inhibitors or GPCR modulators.[1]

Part 6: Safety & Handling (MSDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin.[1]

- Handling: Perform all synthesis steps involving sodium chlorodifluoroacetate in a fume hood due to the generation of mild pressure and potential carbene byproducts.[1]
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.[1]

References

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- 2. FR2655984A1 - Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes - Google Patents [patents.google.com]
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